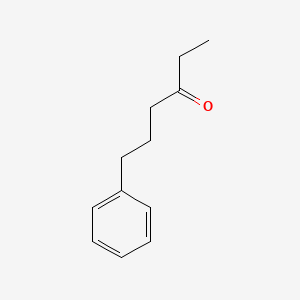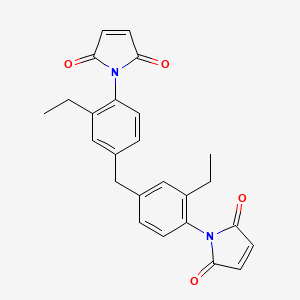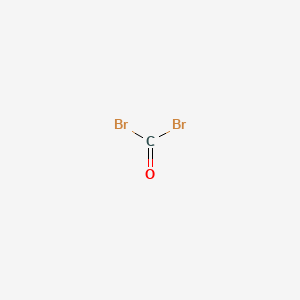
Carbonyl dibromide
Overview
Description
Carbonyl dibromide, also known as bromoformyl bromide or bromodibromomethanone, is a chemical compound with the formula CBr₂O. It is a colorless liquid with a pungent odor and belongs to the family of organic bromine compounds. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyl dibromide can be synthesized by reacting carbon monoxide with bromine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{CO} + \text{Br}_2 \rightarrow \text{CBr}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of carbon monoxide. The process involves passing carbon monoxide and bromine gas through a reaction chamber at elevated temperatures. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Carbonyl dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with various nucleophiles to form substituted products.
Addition Reactions: It can add to alkenes and alkynes to form dibromo compounds.
Decomposition Reactions: It decomposes to form carbon monoxide and bromine.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
Metal Bromides and Bromide Oxides: When reacted with d- and f-block transition metal oxides, this compound forms metal bromides or bromide oxides.
Scientific Research Applications
Carbonyl dibromide has several applications in scientific research, including:
Synthesis of Metal Bromides and Bromide Oxides: It reacts with transition metal oxides to form metal bromides or bromide oxides, driven by the elimination of carbon dioxide.
Homoallylation Reactions: It is used in homoallylation reactions to convert carbonyl compounds to homoallylic alcohols under ultrasonic irradiation and solvent-free conditions.
Conversion of Carbonyl Steroid Derivatives: It facilitates the conversion of carbonyl steroid derivatives to 1,1-dibromoalkenes through catalytic olefination.
Mechanism of Action
The mechanism by which carbonyl dibromide exerts its effects involves the formation of reactive intermediates. When it reacts with metal oxides, the reaction is driven by the elimination of carbon dioxide, leading to the formation of metal bromides or bromide oxides . The compound’s reactivity is attributed to the presence of the carbonyl group, which makes it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Carbonyl Dichloride (Phosgene): Similar in structure but contains chlorine instead of bromine.
Carbonyl Difluoride: Contains fluorine instead of bromine.
Uniqueness: Carbonyl dibromide is unique due to its ability to form metal bromides and bromide oxides under relatively mild conditions. This property makes it a valuable reagent in the synthesis of bromide derivatives of transition metals, lanthanides, and actinides .
Properties
IUPAC Name |
carbonyl dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2O/c2-1(3)4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPGXQKZSZOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208041 | |
| Record name | Carbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-95-3 | |
| Record name | Carbonic dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBONYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


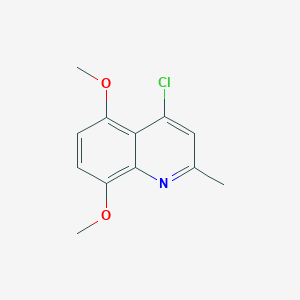
![Adenosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N-methyl-](/img/structure/B3054199.png)
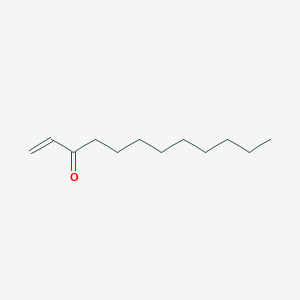
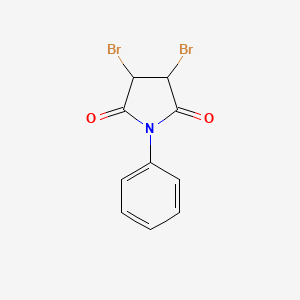
![1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one](/img/structure/B3054204.png)
![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)
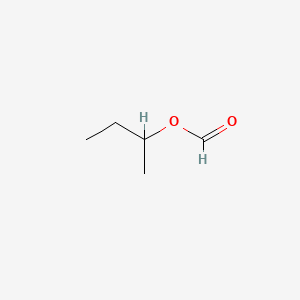
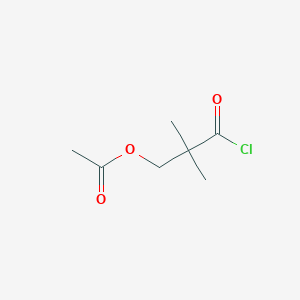
![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)
![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)


